2-nitro-N-(2-oxothiolan-3-yl)benzamide

Description

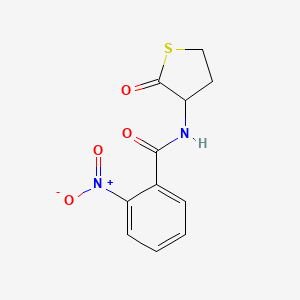

2-Nitro-N-(2-oxothiolan-3-yl)benzamide (C₁₁H₁₀N₂O₄S, MW 266.27) is a benzamide derivative featuring a nitro group at the 2-position of the benzene ring and a 2-oxothiolan-3-yl substituent on the amide nitrogen (SMILES: O=C1SCCC1NC(=O)c1ccccc1N+[O-]) . Its structure combines electron-withdrawing (nitro) and sulfur-containing (oxothiolane) moieties, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C11H10N2O4S |

|---|---|

Molecular Weight |

266.28 g/mol |

IUPAC Name |

2-nitro-N-(2-oxothiolan-3-yl)benzamide |

InChI |

InChI=1S/C11H10N2O4S/c14-10(12-8-5-6-18-11(8)15)7-3-1-2-4-9(7)13(16)17/h1-4,8H,5-6H2,(H,12,14) |

InChI Key |

WGCSFPFAKKJFDT-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2-oxothiolan-3-yl)benzamide typically involves the reaction of 2-nitrobenzoic acid with 2-oxothiolan-3-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and yield while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) at the 2-position of the benzamide is highly electrophilic and amenable to reduction. Common reducing agents convert it to an amine (-NH₂), enabling downstream functionalization.

-

Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C), stannous chloride (SnCl₂) in HCl, or catalytic transfer hydrogenation .

-

Product : 2-amino-N-(2-oxothiolan-3-yl)benzamide.

-

Mechanism : The nitro group undergoes sequential reduction via nitroso and hydroxylamine intermediates before forming the primary amine.

Hydrolysis of the Amide Bond

The amide bond can undergo hydrolysis under acidic or basic conditions, cleaving into a carboxylic acid and amine.

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the benzene ring for nucleophilic substitution at the meta position relative to the nitro group.

-

Reagents : Amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF) .

-

Example : Reaction with sodium methoxide yields 2-nitro-5-methoxy-N-(2-oxothiolan-3-yl)benzamide.

Oxidation of the Oxothiolan Ring

The sulfur atom in the tetrahydrothiophene-derived ring can be oxidized to sulfoxide or sulfone.

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) .

-

Products :

-

Sulfoxide : 2-nitro-N-(2-oxo-1-oxothiolan-3-yl)benzamide.

-

Sulfone : 2-nitro-N-(2-oxo-1,1-dioxothiolan-3-yl)benzamide.

-

Cyclization Reactions

The oxothiolan ring may participate in ring-opening or rearrangements under specific conditions:

-

Acid-Catalyzed Ring Opening :

Interaction with Grignard Reagents

The ketone in the oxothiolan ring (2-oxo group) can react with Grignard reagents.

-

Product : 2-nitro-N-(3-(hydroxy(thiophen-2-yl)methyl)thiolan-3-yl)benzamide.

Research Findings

-

Stability : The oxothiolan ring remains intact under mild acidic/basic conditions but undergoes ring-opening in strong acids .

-

Electronic Effects : The nitro group directs electrophiles to the meta position, limiting para-substitution .

-

Catalytic Activity : Bimetallic catalysts (e.g., Fe/Ni-MOFs) enhance amidation efficiency in related benzamide syntheses .

Scientific Research Applications

2-nitro-N-(2-oxothiolan-3-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-nitro-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiolane ring may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes and proteins.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Crystallographic Comparisons

2-Nitro-N-(2-Nitrophenyl)benzamide (C₁₃H₉N₃O₅, MW 287.23)

- Substituents : Dual nitro groups on both benzene rings.

- Crystal Structure: The amide group forms dihedral angles of 71.76° (with C1–C6 benzene) and 24.29° (with C8–C13 benzene), creating a non-planar conformation. N–H⋯O hydrogen bonds generate C(4) chains along the [100] direction, while weak C–H⋯O interactions form edge-fused R₄⁴(30) rings .

- Biological Relevance : Exhibits anticonvulsant and antimicrobial properties, likely due to hydrogen-bonding interactions with biological targets .

2-Nitro-N-(5-Nitro-1,3-thiazol-2-yl)benzamide (C₁₀H₆N₄O₅S, MW 294.24)

- Substituents : Nitrobenzamide linked to a 5-nitrothiazole ring.

- Crystal Structure : The amide group forms smaller dihedral angles with the thiazole (12.48°) and benzene (46.66°) rings, enhancing planarity. N–H⋯O hydrogen bonds propagate along the c-axis, while C–H⋯O interactions extend along the b-axis, forming R₄⁴(28) rings .

- Biological Relevance : Potent antiviral and antiparasitic activity against hepatitis B/C and protozoan infections, attributed to nitro group redox activity and thiazole-mediated interactions .

3,4-Dichloro-N-(2-Oxothiolan-3-yl)benzamide (C₁₁H₉Cl₂NO₂S, MW 290.20)

- Substituents : Dichloro substitution on the benzene ring with an oxothiolane group.

- Physicochemical Properties : Higher lipophilicity (logP ~2.0) compared to the nitro analog, suggesting improved membrane permeability .

- Applications : Structural similarity to the target compound highlights the role of halogen substituents in modulating electronic properties and binding affinity .

Data Table: Key Structural and Functional Parameters

Functional Implications of Substituent Variations

- Nitro Groups : Enhance electron-withdrawing effects, stabilizing the amide bond and facilitating hydrogen-bond acceptor interactions (e.g., antiviral activity in thiazole derivatives) .

- Halogen Substitutions : Chlorine atoms increase lipophilicity (logP >2.0), which may enhance bioavailability but reduce aqueous solubility .

Biological Activity

2-nitro-N-(2-oxothiolan-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of benzamide derivatives with thiolane-based compounds. The structural characterization is crucial for understanding its biological effects. For instance, the introduction of the nitro group and the oxothiolan moiety significantly influences its pharmacological profile.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that benzamide derivatives exhibit varying degrees of anti-inflammatory activity. Compounds structurally similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines and mediators. For example, studies have demonstrated that certain benzamide derivatives can inhibit the release of superoxide anion from neutrophils, which is pivotal in inflammatory responses .

2. Anticancer Properties

Benzamide derivatives have been explored for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented, with structural modifications enhancing its efficacy against various cancer types. Notably, compounds with similar scaffolds have shown promise in targeting specific pathways involved in cancer cell proliferation and survival .

Case Studies

Several case studies highlight the biological activity of related compounds:

Case Study 1: Anti-breast Cancer Activity

A study synthesized thiourea benzamide derivatives that exhibited significant anticancer activity against breast cancer cell lines. Molecular docking studies indicated that these compounds could effectively target key proteins involved in cell signaling pathways associated with cancer progression .

Case Study 2: β-cell Protective Activity

Another investigation focused on N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, which demonstrated protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. This study emphasized the importance of structural modifications to enhance potency and solubility, which are critical for therapeutic applications in diabetes management .

Research Findings

Research findings illustrate the compound's potential through various assays and analyses:

| Activity | EC50 (μM) | Maximal Activity (%) |

|---|---|---|

| Anti-inflammatory (Compound A) | 0.1 ± 0.01 | 100 |

| Anticancer (Compound B) | 18.6 ± 4 | 45 |

| β-cell protection (Compound C) | 0.1 ± 0.01 | 100 |

These findings underscore the compound's versatility and efficacy across different biological contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.